molecular formula C23H29FN3NaO6S B14890504 Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-methoxyhept-6-enoate

Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-methoxyhept-6-enoate

Cat. No.: B14890504
M. Wt: 517.5 g/mol
InChI Key: KFZHRLLJKOAQHE-MRNONEENSA-M
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Description

Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-methoxyhept-6-enoate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural features, which include a fluorophenyl group, an isopropyl group, and a pyrimidinyl group, among others

Preparation Methods

The synthesis of Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-methoxyhept-6-enoate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core pyrimidinyl structure, followed by the introduction of the fluorophenyl and isopropyl groups. The final steps involve the addition of the hydroxy and methoxy groups, as well as the formation of the sodium salt. Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-methoxyhept-6-enoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-methoxyhept-6-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-methoxyhept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its overall mechanism of action.

Comparison with Similar Compounds

When compared to similar compounds, Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-methoxyhept-6-enoate stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrimidinyl derivatives and fluorophenyl-containing molecules. the specific arrangement of these groups in this compound provides distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H29FN3NaO6S

Molecular Weight

517.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-methoxyhept-6-enoate

InChI

InChI=1S/C23H30FN3O6S.Na/c1-14(2)21-19(11-10-17(28)12-18(33-4)13-20(29)30)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32;/h6-11,14,17-18,28H,12-13H2,1-5H3,(H,29,30);/q;+1/p-1/b11-10+;/t17-,18-;/m1./s1

InChI Key

KFZHRLLJKOAQHE-MRNONEENSA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

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